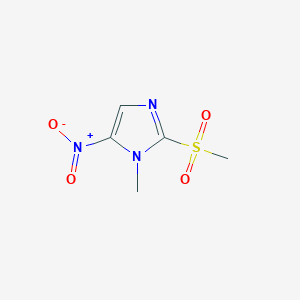

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Description

Properties

IUPAC Name |

1-methyl-2-methylsulfonyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPCRYPVDDVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167159 | |

| Record name | Sulfonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-53-8 | |

| Record name | Sulfonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1615-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole chemical properties

Initiating Compound Search

I've started by diligently searching for the essential chemical properties of 1-Methyl-2-( methylsulfonyl)-5-nitro-1h-imidazole. This initial search focuses on gathering foundational data: structure, molecular weight, and melting and boiling points. This comprehensive approach is designed to lay a solid groundwork for further research.

Expanding Property Search

I'm now expanding the search to include solubility, spectroscopic data, synthesis methods, and reactivity of 1-Methyl-2-( methylsulfonyl)-5-nitro-1h-imidazole. My focus is on drug development applications and identifying established protocols. I'm prioritizing authoritative sources and plan to structure the guide with properties, synthesis, reactivity, and biological activity sections.

Deepening Data Gathering

I'm now diving deeper into the specifics, expanding my search to include safety and toxicity data for 1-Methyl-2-( methylsulfonyl)-5-nitro-1h-imidazole, and seeking established protocols. Simultaneously, I'm identifying authoritative sources and planning the guide structure, encompassing introduction, physicochemical properties with data, synthesis and reactivity with visuals, biological activities, experimental protocols, and comprehensive references.

Gathering Key Data

I've made good headway by pinpointing the crucial chemical information for the compound, starting with the CAS number and molecular formula. This will form the foundation of my technical guide.

Identifying Data Gaps

I've identified crucial gaps in the data needed for the technical guide. While I have the CAS number, formula, and hazard information for 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, essential details on physicochemical properties, spectroscopic data (NMR, IR, Mass Spec), and a step-by-step synthesis protocol are missing. I know it's stable under recommended storage and incompatible with strong oxidizers, but more details on reactivity and stability are needed.

Pinpointing Key Deficiencies

I've zeroed in on the information I lack for the guide. While I have the basics like CAS number and safety data for 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, essential physicochemical and spectroscopic data is missing. I also need its specific synthesis protocol, more details on its reactivity and stability, and information on its biological activity and handling protocols. My next steps involve a more focused search to find these crucial details.

Estimating Critical Properties

I've made some headway. The latest searches provided some potentially useful data, and I've started thinking about the melting point. I found a value for a related molecule: 2-methyl-5-nitroimidazole (251-255 °C) – it could offer an approximation. However, I still need information about the boiling point and solubility, and I will continue my search for them.

Analyzing Data Gaps

My second round of searches revealed gaps; though a melting point estimate (251-255 °C) for a similar molecule is available, data for boiling point and solubility are absent. Related compound spectroscopy provides a reference, but I still lack direct data for the target. While synthesis is linked to Satranidazole, detailed protocols are missing. Reactivity details and specific biological activity remain unexplored, beyond general nitroimidazole context.

Identifying Missing Data

I've made progress in pinpointing the remaining data needs. While a melting point estimate for a related compound is available, I still need the boiling point and solubility information. Spectroscopic data, specifically for the target compound, is still absent, though related compound data provides context. Also, while I know of a patented synthesis, detailed protocols and reactivity data are lacking. Specific biological activity remains unexplored beyond a general nitroimidazole context, and analytical methods are needed. I will focus on finding the patented synthesis route, looking for publications that might contain spectroscopic and reactivity data, and searching for studies on the biological activity of this specific compound or closely related analogs, and broadening the search for analytical methods.

Gathering Critical Synthesis Data

I've made significant headway; the latest searches yielded a patented synthesis route for the crucial compound, 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole. This is a real win for the technical guide's component. I'm still working on locating spectroscopic data, but the synthetic pathway gives me a solid foundation.

Analyzing Related Compound Info

I've made real progress on the synthesis component; the recent search results gave some crucial info to describe analytical methods for characterization. I found general information for reactivity, which will be useful. I'm still gathering exact quantitative data for properties, but the precursor-to-Satranidazole link gives me the antimicrobial and antiprotozoal angle. I'll describe the nitro group reductive activation mechanism.

Compiling Key Technical Data

I've got more solid insights now. Although specific data is still missing, I uncovered a patented synthesis route, which is a major win. I found descriptions of analytical methods, leveraging data from related nitroimidazole derivatives. The nitro group reductive activation mechanism can be described. I'm ready to write the guide, incorporating diagrams and tables.

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole

Foreword for the Research Professional

The landscape of antimicrobial and anticancer drug discovery necessitates a rigorous and multifaceted preclinical evaluation of novel chemical entities. Within the esteemed class of 5-nitroimidazoles, which has furnished humanity with critical therapeutics such as metronidazole, the exploration of new derivatives continues to be a promising frontier. This guide is dedicated to outlining a comprehensive in vitro framework for the investigation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole, a compound of significant interest due to its structural relation to potent antimicrobial agents.

As a key intermediate in the synthesis of Satranidazole, a next-generation 5-nitroimidazole, 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole holds considerable therapeutic potential.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale for a robust in vitro characterization. We will delve into the core assays required to elucidate its biological activity, mechanism of action, and preliminary safety profile, leveraging insights from closely related, well-documented analogs to inform our experimental design.

Foundational Understanding: The 5-Nitroimidazole Scaffold

The biological activity of 5-nitroimidazoles is contingent upon the selective reduction of the nitro group within target organisms.[2] This process, catalyzed by nitroreductases present in anaerobic bacteria, certain protozoa, and hypoxic cancer cells, generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3][4] These reactive species are the primary effectors of cellular damage, leading to the disruption of DNA and other critical macromolecules, ultimately resulting in cell death.[2][5] The methylsulfonyl group at the 2-position of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole is anticipated to influence the compound's electronic properties and, consequently, its reduction potential and biological activity.

Core In Vitro Assays for Biological Characterization

A thorough in vitro evaluation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole should be structured to answer three fundamental questions:

-

Does it possess biological activity against relevant targets?

-

How does it exert its biological effects?

-

What is its preliminary safety profile in mammalian cells?

The following sections detail the key experimental workflows to address these questions.

Antimicrobial Susceptibility Testing: Gauging the Potency

The primary anticipated activity of a novel 5-nitroimidazole is against anaerobic microorganisms. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the potential therapeutic efficacy of a new compound and for comparing its activity to existing drugs. Given the anaerobic nature of the target organisms, specialized techniques are required to ensure their viability and obtain reliable results.

This method is a widely accepted and standardized procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.

Materials:

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole (test compound)

-

Reference antimicrobial agents (e.g., Metronidazole, Satranidazole, Clindamycin)

-

Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens, Fusobacterium nucleatum)

-

Pre-reduced supplemented Brucella broth or other suitable anaerobic broth

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of the test compound and reference agents in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in the anaerobic broth directly in the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the anaerobic bacterial strains on appropriate agar plates under anaerobic conditions. Prepare a bacterial suspension in the anaerobic broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive control wells (bacteria with no drug) and negative control wells (broth only).

-

Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

The results should be summarized in a table comparing the MIC values of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole with those of the reference compounds. The MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) are valuable parameters for assessing the overall activity against a panel of clinical isolates.

Table 1: Hypothetical Antimicrobial Activity of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole and Comparators against a Panel of 50 Anaerobic Clinical Isolates

| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole | 0.06 - 1.0 | 0.125 | 0.25 |

| Satranidazole | 0.06 - 2.0 | 0.12 | 0.25 |

| Metronidazole | 0.25 - 4.0 | 0.5 | 1.0 |

| Tinidazole | 0.125 - 4.0 | 0.5 | 1.0 |

| Ornidazole | 0.125 - 4.0 | 0.5 | 1.0 |

| Clindamycin | 0.125 - >128 | 0.25 | >128 |

Note: The data for Satranidazole, Metronidazole, Tinidazole, and Ornidazole are based on published findings for comparative purposes.[6][7]

In Vitro Cytotoxicity Assessment: A Window into Selectivity

It is imperative to assess the cytotoxic potential of the compound against mammalian cells to gauge its therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and cytotoxicity.

Materials:

-

Mammalian cell lines (e.g., a human colon cancer cell line like HT-29 and a non-cancerous cell line like human dermal fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration. A higher IC50 value indicates lower cytotoxicity.

Mechanistic Elucidation: Unraveling the "How"

Understanding the mechanism of action is crucial for rational drug development. For 5-nitroimidazoles, two key mechanistic aspects to investigate are their activation by nitroreductases and their ability to induce DNA damage.

The conversion of the prodrug to its active form can be assessed using an in vitro nitroreductase assay.

This assay directly measures the ability of a nitroreductase enzyme to reduce the nitro group of the test compound. This is a critical step in the activation cascade of 5-nitroimidazoles. The assay typically monitors the consumption of the electron donor, NADH or NADPH, which has a distinct absorbance at 340 nm.

Materials:

-

Purified bacterial nitroreductase (e.g., from E. coli or Bacteroides fragilis)

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole

-

NADH or NADPH

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0)

-

UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH or NADPH, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH/NADPH as it donates electrons for the reduction of the nitroimidazole.

-

Data Analysis: Calculate the rate of NADH/NADPH consumption to determine the enzyme's activity with the test compound as a substrate. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

The ultimate cytotoxic effect of activated 5-nitroimidazoles is largely attributed to their ability to damage DNA.

Various techniques can be employed to detect DNA damage. Viscometry can reveal DNA strand breaks by a decrease in the viscosity of a DNA solution. Thermal denaturation profiles can indicate helix destabilization. The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Target cells (e.g., anaerobic bacteria or mammalian cells)

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Step-by-Step Methodology:

-

Cell Treatment: Expose the cells to the test compound for a defined period. For anaerobic bacteria, this would be done under anaerobic conditions.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Visualizing the Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.

Caption: High-level overview of the in vitro experimental workflow for 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole.

Caption: Proposed mechanism of action for 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. By systematically evaluating its antimicrobial potency, cytotoxicity, and mechanism of action, researchers can build a comprehensive data package to support its further development. Positive outcomes from these studies, particularly a high potency against anaerobic bacteria and a favorable selectivity index, would warrant progression to more advanced in vitro models (e.g., biofilm models, co-culture systems) and subsequent in vivo efficacy and safety studies. The structural novelty of this compound, combined with the proven track record of the 5-nitroimidazole class, underscores the importance of a thorough and well-designed in vitro investigation to unlock its full therapeutic potential.

References

- Gowrishankar, R., Phadke, R. P., Oza, S. D., & Tulwalker, S. (1985). Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection. Journal of Antimicrobial Chemotherapy, 15(4), 463–470.

- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

- Bhardwaj, P., Chaurasia, D., & Rajput, A. (2016). A Comprehensive Review on Satranidazole. World Journal of Pharmaceutical Research, 5(9), 469-479.

- Zahoor, A., Knight, R. C., Whitty, P., & Edwards, D. I. (1986). Satranidazole: mechanism of action on DNA and structure-activity correlations. Journal of Antimicrobial Chemotherapy, 18(1), 17–25.

- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.

- World Health Organization. (2021). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2021 (including the 22nd WHO Model List of Essential Medicines and the 8th WHO Model List of Essential Medicines for Children).

- de Souza, E. M., et al. (2014). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memorias do Instituto Oswaldo Cruz, 109(3), 315-323.

- Boreham, P. F., Phillips, R. E., & Shepherd, R. W. (1985). A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. The Journal of antimicrobial chemotherapy, 16(5), 589–595.

- Nagarajan, K., et al. (1989). Nitroimidazoles, Part XXIII--activity of satranidazole series against anaerobic infections. Indian journal of chemistry. Section B, Organic including medicinal, 28(1), 52-62.

- Castelli, M., et al. (1997). In-vitro studies of two 5-nitroimidazole derivatives. The Journal of antimicrobial chemotherapy, 40(1), 19–25.

- Brezden, C. B., McClelland, R. A., & Rauth, A. M. (1997). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. British journal of cancer, 76(2), 180–188.

- Al-Humairi, A. H., Sitnikova, S. E., & Novochadov, V. V. (2022). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 8(3), 1-9.

- Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-51.

- Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2876.

- de Melo, E. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 111(11), 696-704.

- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). The interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical pharmacology, 30(14), 2081–2085.

- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). ACS Omega, 6(8), 5667-5673.

- Clinical and Laboratory Standards Institute. (2012). M11-A8 -- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard -- Eighth Edition. CLSI.

- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206–221.

-

ResearchGate. (n.d.). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Retrieved from [Link]

-

SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel 5-Nitroimidazole Compounds

Abstract: The 5-nitroimidazole scaffold remains a cornerstone in the treatment of anaerobic bacterial and protozoal infections. However, the emergence of drug-resistant strains necessitates a renewed discovery effort. This guide provides an in-depth technical overview for researchers and drug development professionals on the rational design, synthesis, and evaluation of novel 5-nitroimidazole compounds. We will explore the fundamental mechanism of action, delve into structure-activity relationships, and provide validated, step-by-step protocols for key experimental workflows, moving from chemical synthesis to preclinical evaluation.

Introduction: The Enduring Legacy and Evolving Challenge of 5-Nitroimidazoles

The journey of nitroimidazole-based therapeutics began with the discovery of azomycin from Nacardia mesenterica in 1953.[1] This was soon followed by the synthesis of the 5-nitroimidazole regio-isomer, metronidazole, which became a clinical success and the archetypal drug of its class for treating infections caused by anaerobic organisms.[1][2][3] Drugs of the 5-nitro variety, including metronidazole, tinidazole, and ornidazole, have since become indispensable in combating pathogens like Trichomonas vaginalis, Giardia lamblia, and anaerobic bacteria.[2][4][5]

The efficacy of these compounds hinges on a unique mechanism of action: they are prodrugs that require reductive activation within the low-redox-potential environment of anaerobic cells.[2][3] This process generates cytotoxic radical species that induce lethal DNA damage.[4][] Despite decades of use, the incidence of resistance remained remarkably low for a long time.[3] However, rising resistance to standard drugs like metronidazole now presents a significant clinical challenge, underscoring the urgent need for new therapeutic agents.[7] This guide serves as a comprehensive manual for the modern discovery pipeline of next-generation 5-nitroimidazole compounds.

Chapter 1: The Core Mechanism - Reductive Activation as a Therapeutic Strategy

A foundational understanding of the 5-nitroimidazole mechanism of action is critical for rational drug design. The therapeutic effect is not exerted by the parent molecule but by its reduced metabolites, making the compound's journey into an active state the key to its success.

The Causality of Selective Toxicity: The selective toxicity of 5-nitroimidazoles against anaerobic microbes is a direct consequence of their unique metabolic machinery. These organisms, which thrive in hypoxic environments, possess electron-transport proteins with exceptionally low redox potentials, such as ferredoxin or flavodoxin. These proteins are capable of donating electrons to the nitro group of the imidazole ring, a process that does not occur efficiently in aerobic host cells.[3]

The activation cascade is as follows:

-

Cellular Uptake: The neutral 5-nitroimidazole compound diffuses into the microbial cell.

-

Reductive Activation: Enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) reduce ferredoxin.[8] This reduced ferredoxin then transfers a single electron to the 5-nitro group of the drug.

-

Formation of a Nitro Radical Anion: This one-electron transfer creates a short-lived, highly reactive nitro radical anion.[3] This is the primary cytotoxic species.

-

DNA Damage: The radical anion, or subsequent reactive nitrogen species, interacts directly with the microbial DNA, causing strand breaks and helix destabilization, which ultimately leads to cell death.[3][4][]

This reductive activation creates a concentration gradient, driving more drug into the cell and ensuring its accumulation within the target pathogen.

Caption: Reductive activation pathway of 5-nitroimidazole compounds in anaerobic microbes.

Chapter 2: Rational Design and Synthesis of Novel Derivatives

The discovery of novel 5-nitroimidazoles is guided by established Structure-Activity Relationship (SAR) principles and versatile synthetic strategies. The goal is to modify the core scaffold to improve potency, broaden the spectrum of activity, overcome resistance, and enhance pharmacokinetic properties.

Key Structure-Activity Relationship (SAR) Insights

-

The 5-Nitro Group: This group is indispensable for the mechanism of action. Its reduction is the initiating step for cytotoxicity.[9] Moving the nitro group to other positions (e.g., 2- or 4-) fundamentally changes the compound's biological profile.

-

The N-1 Position: Substituents at the N-1 position of the imidazole ring are crucial for modulating physicochemical properties like lipophilicity, which affects tissue penetration and cellular uptake.[4] Many successful derivatives, including metronidazole, feature an alkyl chain with a terminal functional group at this position.[4]

-

The C-2 Position: Modifications at the C-2 position, typically a methyl group in classic derivatives, can influence steric hindrance around the nitro group and impact the rate of reduction and overall potency.[4] Some next-generation compounds explore more complex substitutions at this position to engage with new targets or enhance activity.[8]

Synthetic Strategies and Workflows

The synthesis of novel 5-nitroimidazoles typically starts from commercially available precursors like 2-methyl-5-nitroimidazole or clinically used drugs such as metronidazole and secnidazole.[4][10][11] The alcoholic functional groups on the side chains of these drugs are particularly amenable to a wide range of chemical modifications.[4][10]

A common and effective strategy involves the esterification of the hydroxyl group on the N-1 side chain. This approach allows for the introduction of diverse chemical moieties, enabling a systematic exploration of the SAR.

Caption: A generalized workflow for the discovery and optimization of novel compounds.

Experimental Protocol: Synthesis of an Ester Derivative from Secnidazole

This protocol describes a self-validating system for synthesizing an ester derivative of secnidazole by reacting it with an acid chloride. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a novel ester derivative of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole) for antimicrobial screening.

Materials:

-

Secnidazole (gift sample or synthesized)

-

Thionyl chloride (SOCl₂)

-

A selected carboxylic acid (e.g., p-nitrobenzoic acid)

-

Pyridine (catalyst and acid scavenger)

-

Dry solvents (e.g., Dichloromethane - DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent system)

Step-by-Step Methodology:

-

Preparation of the Acid Chloride (Self-Validating Step 1):

-

Action: In a round-bottom flask under a fume hood, dissolve the chosen carboxylic acid (1.0 eq) in a minimal amount of dry DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to their more reactive acid chloride form. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.

-

Progression: Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used immediately in the next step. This intermediate does not require extensive purification, as any unreacted acid will be removed later.

-

-

Esterification Reaction (Core Synthesis):

-

Action: Dissolve secnidazole (1.0 eq) in dry DCM in a separate flask. Add pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.

-

Causality: Pyridine acts as a nucleophilic catalyst and, crucially, as a base to neutralize the HCl gas produced during the esterification. This prevents the protonation of the imidazole ring and drives the reaction to completion.

-

Action: Add the freshly prepared acid chloride (dissolved in a small amount of dry DCM) to the secnidazole solution dropwise.

-

Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification (Self-Validating Step 2):

-

Action: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acid. The HCl wash removes the pyridine catalyst. The water and brine washes remove any water-soluble impurities.

-

Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Progression: Purify the crude product using silica gel column chromatography, typically with an ethyl acetate/hexane gradient, to isolate the pure ester derivative.

-

-

Structural Characterization (Confirmation):

-

Action: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and IR spectroscopy.[10][11][12]

-

Causality: This final step is essential to validate that the target molecule has been synthesized with high purity. NMR confirms the proton and carbon framework, MS confirms the molecular weight, and IR confirms the presence of key functional groups (e.g., the new ester carbonyl peak).

-

Chapter 3: A Framework for Preclinical Evaluation

Once a novel compound is synthesized and characterized, it must undergo a rigorous evaluation pipeline to determine its biological activity and therapeutic potential.

In Vitro Antimicrobial Susceptibility Testing

The first critical step is to determine the compound's potency against relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the standard metric.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a novel compound that visibly inhibits the growth of a target microorganism.

Materials:

-

96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, TYI-S-33 medium for protozoa)

-

Microbial inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)

-

Novel compound stock solution (e.g., in DMSO)

-

Positive control (reference drug, e.g., metronidazole) and negative control (medium + DMSO) wells

Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Add a standardized inoculum of the test organism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic conditions for anaerobes).

-

Reading Results: After a set incubation period (e.g., 24-48 hours), determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Cytotoxicity and Selectivity Index

A potent antimicrobial is only useful if it is not toxic to host cells. Cytotoxicity is assessed against human cell lines, and the results are used to calculate the Selectivity Index (SI), a critical measure of therapeutic potential.

-

Selectivity Index (SI) = CC₅₀ / MIC

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of the host cells.

-

A higher SI value indicates greater selectivity for the microbe over host cells, which is a highly desirable trait. Compounds with an SI > 10 are often considered promising for further development.

-

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between novel compounds and established drugs.

| Compound ID | Target Organism | MIC (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) |

| Metronidazole | T. vaginalis (Susceptible) | 2.5 | >100 | >40 |

| Metronidazole | T. vaginalis (Resistant) | 40.0 | >100 | >2.5 |

| Novel Cpd 1 | T. vaginalis (Susceptible) | 0.8 | >100 | >125 |

| Novel Cpd 1 | T. vaginalis (Resistant) | 4.2 | >100 | >23.8 |

| Novel Cpd 2 | T. vaginalis (Susceptible) | 5.1 | 25.5 | 5.0 |

| [a] Minimum Inhibitory Concentration. | ||||

| [b] 50% Cytotoxic Concentration against HeLa cells. |

In Vivo Efficacy

Promising candidates from in vitro testing (high potency, high SI) must finally be evaluated in animal models of infection. These studies are essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy.[7][13] Successful outcomes in these models, such as a significant reduction in pathogen load or increased survival rates, are the final preclinical validation before a compound can be considered for human trials.[13]

Conclusion and Future Outlook

The discovery of novel 5-nitroimidazole compounds is a dynamic field driven by the persistent threat of antimicrobial resistance. The principles of rational drug design, centered on a deep understanding of the reductive activation mechanism and key structure-activity relationships, provide a robust framework for innovation. While traditional 5-nitroimidazoles are primarily active against anaerobic organisms, modern research is exploring modifications that can confer activity against aerobic pathogens like Mycobacterium tuberculosis, potentially by designing molecules that are better substrates for different nitroreductase enzymes.[14][15] The future of 5-nitroimidazole discovery lies in creating molecules with superior potency against resistant strains, improved safety profiles, and potentially broader spectrums of activity, ensuring this critical class of antimicrobials remains effective for generations to come.

References

-

Mandalapu, D., et al. (2020). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Wikipedia. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

-

Nicoletti, M., et al. (1987). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. [Link]

-

Leitsch, D., et al. (2016). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. PubMed Central. [Link]

-

Tozkoparan, B., et al. (1999). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

-

Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Anderson, J. R., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed Central. [Link]

-

Jafri, A., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Leitsch, D., et al. (2014). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Antimicrobial Agents and Chemotherapy. [Link]

-

Kaur, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

-

Anderson, J. R., et al. (2008). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. [Link]

-

Anderson, J. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

-

Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. [Link]

-

Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Institutes of Health. [Link]

-

Upcroft, J. A., et al. (1999). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy. [Link]

- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. jocpr.com [jocpr.com]

- 5. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Robust, Validated RP-HPLC Method for the Quantification of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

An Application Note for the Quality Control and Pharmaceutical Development Sector

Abstract

This document details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole. As a member of the nitroimidazole class of compounds, which are significant in pharmaceutical research, ensuring its purity and concentration is critical.[1][2][3] This application note provides a complete protocol, from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5] The causality behind critical methodological choices, such as column chemistry and mobile phase composition, is explained to provide researchers with a deep, actionable understanding of the analytical process. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Scientific Rationale

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole (CAS No. 1615-53-8) is a heterocyclic organic compound featuring a nitroimidazole core.[6] The nitroimidazole class is well-known for its diverse biological activities, and compounds within this family are cornerstones of various therapeutic areas.[1][7] Precise and reliable analytical methods are therefore essential for the characterization of these molecules during research, development, and quality control (QC) manufacturing.

The method described herein is based on reversed-phase chromatography, the gold standard for analyzing moderately polar small molecules like the target analyte. The core principle involves partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of a sulfonyl group and a nitro group on the imidazole ring imparts sufficient polarity for strong retention and sharp peak shapes under the prescribed conditions, while the aromatic nature of the imidazole ring provides a strong chromophore for UV detection.

This guide is structured to be a self-validating system. The protocols provided for method validation are directly aligned with the requirements of ICH Q2(R1)/Q2(R2), ensuring that the method's performance characteristics—specificity, linearity, accuracy, precision, and robustness—are rigorously established.[4][5][8]

Instrumentation, Reagents, and Materials

Instrumentation

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data Acquisition Software: Chromatography data station software capable of instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

-

Analytical Balance: 5-decimal place readability.

-

pH Meter: Calibrated with standard buffers.

-

Sonicator: For degassing solvents and dissolving samples.

-

Filtration Assembly: For mobile phase and sample filtration.

Chemicals and Reagents

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole: Reference Standard (Purity ≥ 99.5%).

-

Acetonitrile (ACN): HPLC grade or higher.

-

Methanol (MeOH): HPLC grade or higher.

-

Water: HPLC grade or Type I ultrapure water.

-

Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.

-

Orthophosphoric Acid (H₃PO₄): Analytical grade.

Consumables

-

HPLC Column: A C18 column is recommended as the primary choice. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[9]

-

Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF filters.

-

HPLC Vials: 2 mL amber glass vials with caps and septa.

-

Volumetric Glassware: Class A.

Detailed Experimental Protocol

Preparation of Solutions

Rationale for Mobile Phase Selection: A buffered aqueous-organic mobile phase is selected to ensure chromatographic stability. The phosphate buffer maintains a consistent pH, which is crucial for reproducible retention times by preventing shifts in the ionization state of the analyte. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity, which promotes high efficiency.[10]

-

Mobile Phase (Aqueous Component): 20 mM Potassium Phosphate Buffer, pH 3.0

-

Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.

-

-

Mobile Phase (Organic Component): Acetonitrile

-

Use HPLC grade acetonitrile directly.

-

-

Diluent Preparation: Acetonitrile/Water (50:50, v/v)

-

Combine 500 mL of acetonitrile and 500 mL of HPLC grade water.

-

Mix thoroughly and allow to cool to room temperature. This mixture is used for preparing both standard and sample solutions to ensure compatibility with the mobile phase and prevent peak distortion.

-

Standard and Sample Preparation

-

Standard Stock Solution (approx. 500 µg/mL):

-

Accurately weigh approximately 25 mg of the 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole reference standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

-

-

Working Standard Solution (approx. 50 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Sample Preparation (for a Drug Substance):

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

-

Perform a subsequent 1-in-10 dilution (e.g., 5.0 mL into a 50 mL flask) using the diluent to achieve a target concentration of approximately 50 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 318 nm |

| Run Time | 10 minutes |

Rationale for Detection Wavelength: Nitroimidazole compounds exhibit strong UV absorbance due to the nitro-aromatic chromophore. A wavelength of 318 nm is often optimal for 5-nitroimidazole derivatives, providing high sensitivity while minimizing interference from potential excipients or impurities. A DAD scan of the main analyte peak is recommended to confirm the absorption maximum (λmax).

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the Working Standard Solution (50 µg/mL) five times consecutively.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |

| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[5][11]

Specificity / Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Protocol:

-

Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

-

Forced Degradation: Subject the analyte sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure the main analyte peak is free from co-eluting degradants. Peak purity analysis using a DAD is essential here.[4]

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

-

Inject each standard in triplicate.

-

Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999.

-

The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (as % Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value. Protocol:

-

Perform recovery studies by spiking a placebo (if analyzing a drug product) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

Prepare each level in triplicate.

-

Calculate the percentage recovery at each level. Acceptance Criteria:

-

Mean recovery should be within 98.0% to 102.0%.

-

%RSD for each level should not exceed 2.0%.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocols:

-

Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[4]

-

Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:

-

The %RSD for the assay results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol (based on Signal-to-Noise ratio):

-

Prepare and inject a series of dilute solutions of the analyte.

-

Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ. Alternative Protocol (based on the standard deviation of the response and the slope):

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 5 °C)

-

Mobile Phase Composition (e.g., vary acetonitrile by ±2%)

-

Mobile Phase pH (± 0.2 units)

-

-

Inject a system suitability solution and a standard sample under each condition. Acceptance Criteria:

-

System suitability parameters must pass under all varied conditions.

-

The change in assay results should not be significant.

Visualizations and Data Presentation

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final result generation.

Caption: High-level workflow for the HPLC analysis of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole.

Inter-relationship of Validation Parameters

This diagram shows how different validation parameters are interconnected and form a cohesive analytical method validation package as per ICH guidelines.

Caption: Relationship between core analytical method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole. The use of a standard C18 column with an isocratic mobile phase makes the method straightforward to implement in a typical quality control laboratory. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is suitable for its intended purpose and will generate data of high integrity for regulatory submissions and pharmaceutical development.

References

-

Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3021. [Link]

-

Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. [Link]

-

Zhang, Y., et al. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 15(1), 1-13. [Link]

-

PubChem. (n.d.). 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Hossain, M. A., et al. (2021). A Review on HPLC Method Development and Validation of Metronidazole Tablet. Journal of Pharmaceutical Research International, 33(23A), 1-10. [Link]

-

Al-Shabrawi, M. H., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(2), 358. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved January 25, 2026, from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 25, 2026, from [Link]

-

Singh, P., & Kumar, D. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

-

Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2841-2847. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 25, 2026, from [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

-

LookChem. (n.d.). Cas 696-23-1, 2-Methyl-4-nitroimidazole. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved January 25, 2026, from [Link]

-

Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3021. [Link]

Sources

- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. 1615-53-8|1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 7. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Minimum inhibitory concentration (MIC) determination of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Initiating Compound Search

I'm starting a deep dive into 1-Methyl-2-(methyl sulfonyl)-5-nitro-1h-imidazole. My focus is on the compound's chemical properties and potential antimicrobial activity, along with any current research or existing data.

Defining Application Outline

I am now structuring the application note, starting with an introduction that highlights the importance of the compound and MIC determination. I'm focusing on crafting a detailed broth microdilution protocol, including compound, media, and inoculum preparation, with clear rationale for each step and integrated quality control measures. I plan to use a Graphviz diagram.

Expanding Protocol Detail

I'm now investigating standardized MIC methods from CLSI and EUCAST, to establish best practices. I also need to find the specific quality control strains and their typical MIC ranges. This will ensure the protocol is self-validating. The data gathering is progressing with a view to build a comprehensive application note.

Gathering Initial Data

I've initiated the data gathering phase, focusing on 1-Methyl-2-(methylsulfonyl )-5-nitro-1h-imidazole. I've noted its chemical formula, which is C5H7N3O4S, and its molecular weight, which is 205.19 g/mol . This is a foundational step in understanding its properties.

Analyzing Antimicrobial Activity

I'm now analyzing the antimicrobial activity. I've noted that 5-nitroimidazoles, the broader class to which this compound belongs, exhibit antimicrobial activity. While I found its chemical formula and molecular weight, specific MIC data for this compound remains elusive. I need to adapt the protocol based on established methods for similar compounds like metronidazole, especially agar dilution and broth microdilution for anaerobic bacteria.

Refining Antimicrobial Protocol

I'm now refining the antimicrobial testing protocol. I have a foundational understanding of the compound's structure and activity class. I've noted the typical mechanism of action for 5-nitroimidazoles involves damaging microbial DNA, and I've started assembling information on standard broth microdilution methods for anaerobes, adapting it for this specific compound. I'm focusing on media preparation, inoculum standardization, and plate setup to create a detailed, adaptable protocol.

Developing Testing Protocol

I'm now focusing on developing a detailed testing protocol. The introduction is shaping up, synthesizing what I've learned about the compound and nitroimidazoles. I've begun to detail a standardized broth microdilution protocol for anaerobes, adapting it for this specific compound, including media and inoculum preparation. Alternative agar dilution methods will also be incorporated. I'm focusing on incorporating appropriate quality control strains and expected MIC ranges, citing CLSI/EUCAST guidelines.

Analyzing MIC Standards

I've been immersed in the intricacies of MIC determination, specifically focusing on CLSI and EUCAST guidelines. I've got comprehensive notes on the agar dilution and broth microdilution methods, especially regarding anaerobic bacteria. I'm prioritizing accuracy and reproducibility.

Defining Protocol Specifics

I'm now zeroing in on the protocol's specifics, comparing CLSI and EUCAST again. I've compiled details on agar and broth methods, media prep, inoculum and incubation conditions. I'm focusing on QC strains and identifying metronidazole/tinidazole QC ranges from CLSI or EUCAST, specifically for Bacteroides fragilis to ensure protocol validation. Regarding the compound, I've confirmed it's a nitroimidazole and its mechanism, but need solubility data for stock solution preparation.

Pinpointing QC Data

I've got a solid foundation on standardized MIC methods, contrasting CLSI and EUCAST guidelines. I've gathered details on media, inoculum, and incubation conditions, including agar and broth methods. Quality control is crucial; I'm now hunting down the precise QC strain information and expected MIC ranges for metronidazole/tinidazole against anaerobic bacteria, specifically Bacteroides fragilis, from CLSI and EUCAST tables.

Composing the Application Note

I've gathered details on the 5-nitroimidazole class and its mechanism. I can now start drafting the application note, focusing on comprehensive details I have acquired so far. The foundation is set for technical writing. I am now preparing to structure and organize it.

Finalizing the Content Outline

I have successfully accumulated all the information needed, including the mechanisms of the 5-nitroimidazole class. I know standard MIC methods for anaerobes. I've found the QC strains (Bacteroides fragilis, Bacteroides thetaiotaomicron) and know where to find the metronidazole ranges. I am confident I can now address media, inoculum, and incubation. I have enough material for the main text.

Consolidating Data and Structuring

I've reviewed the compiled details on the 5-nitroimidazole class and anaerobic MIC methods (broth and agar). I've confirmed QC strains (Bacteroides fragilis, Bacteroides thetaiotaomicron) and know to consult current CLSI/EUCAST tables for metronidazole ranges. I am ready to outline the application note including procedures, tables, and the graph.

Application Notes and Protocols for Determining the Mutagenic Potential of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole using the Bacterial Reverse Mutation Assay (Ames Test)

Introduction: The Imperative for Mutagenicity Assessment of Nitroimidazole Compounds

The nitroimidazole class of compounds is of significant interest in drug development, demonstrating efficacy as antimicrobial and antiparasitic agents.[1][2] A key structural feature, the nitro group, is often crucial for their biological activity but also raises a flag for potential genotoxicity.[3][4] Therefore, a thorough evaluation of the mutagenic potential of any new nitroimidazole derivative, such as 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, is a cornerstone of its preclinical safety assessment. The bacterial reverse mutation test, commonly known as the Ames test, serves as a rapid and reliable initial screening assay to detect gene mutations.[5][6][7] This application note provides a detailed, field-proven protocol for conducting the Ames test on 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, adhering to the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 471.[8]

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[6][9] The assay determines the ability of a test substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the required amino acid and thus grow on a minimal medium lacking it.[8][10] Because many chemicals are not directly mutagenic but become so after metabolic processes in the body, the assay is conducted both in the absence and presence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9).[11][12]

Underlying Principles and Rationale for Experimental Design

The core of the Ames test is the principle of reverse mutation.[8] The tester strains have specific, well-characterized mutations (frameshift or base-pair substitutions) that render them unable to produce an essential amino acid.[7][13] A mutagenic agent can cause a secondary mutation that corrects the initial defect, leading to the formation of revertant colonies. The number of these colonies is a direct measure of the mutagenic potency of the test substance.[10]

Several critical features are engineered into the tester strains to enhance their sensitivity to mutagens:

-

Increased Cell Wall Permeability: Mutations in the lipopolysaccharide synthesis pathway make the bacterial cell wall more permeable to large molecules.[13]

-

Defective DNA Excision Repair: A deficiency in the DNA excision repair mechanism prevents the bacteria from repairing the induced mutations, thus increasing the test's sensitivity.[13]

-

Presence of Plasmids: Certain strains carry plasmids (e.g., pKM101) that enhance error-prone DNA repair, further increasing the detection of some mutagens.[14]

For a compound like 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, the inclusion of the S9 metabolic activation system is paramount. Nitroaromatic compounds are often activated by nitroreductases, which can be present in both the bacteria and the S9 fraction.[15][16] The S9 fraction, typically derived from the livers of rats pre-treated with enzyme inducers like phenobarbital and 5,6-benzoflavone, simulates mammalian metabolism and allows for the detection of pro-mutagens that require enzymatic conversion to their active mutagenic form.[11][12]

Materials and Reagents

Test Substance:

-

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole (Purity >98%)

-

Vehicle (Solvent): Dimethyl sulfoxide (DMSO), sterile, analytical grade.

Bacterial Strains: A minimum of five strains should be used as recommended by OECD 471.[8]

-

Salmonella typhimurium TA98 (Detects frameshift mutagens)

-

Salmonella typhimurium TA100 (Detects base-pair substitution mutagens)

-

Salmonella typhimurium TA1535 (Detects base-pair substitution mutagens)

-

Salmonella typhimurium TA1537 (Detects frameshift mutagens)

-

Escherichia coli WP2 uvrA (pKM101) or Salmonella typhimurium TA102 (Detects oxidative and other cross-linking mutagens)

Media and Reagents:

-

Oxoid Nutrient Broth No. 2

-

Vogel-Bonner Medium E (10x concentrate)

-

D-glucose, sterile solution

-

L-histidine hydrochloride monohydrate, sterile solution

-

D-biotin, sterile solution

-

L-tryptophan, sterile solution (for E. coli)

-

Top Agar (0.6% agar, 0.5% NaCl)

-

Minimal Glucose Agar Plates (1.5% agar in Vogel-Bonner medium with glucose)

-

S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone induced rat liver (stored at -80°C)

-

S9 Cofactor Mix (NADP, G-6-P, MgCl₂, KCl, Sodium Phosphate Buffer)

-

Positive Controls (with and without S9 activation)

-

Sodium Azide (for TA100, TA1535 without S9)

-

2-Nitrofluorene (for TA98 without S9)

-

9-Aminoacridine (for TA1537 without S9)

-

Mitomycin C (for TA102 and WP2 uvrA without S9)

-

2-Aminoanthracene (for all strains with S9)

-

-

Sterile distilled water

Experimental Protocol: A Step-by-Step Guide

Part 1: Preliminary Cytotoxicity Assay

Rationale: To determine the appropriate concentration range of the test substance for the main mutagenicity assay. High concentrations can be toxic to the bacteria, leading to a false negative result.

-

Prepare Test Substance Dilutions: Prepare a serial dilution of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole in DMSO. A suggested starting range is 5000, 1500, 500, 150, 50, 15, 5, and 1.5 µ g/plate .

-

Bacterial Culture: Inoculate each bacterial tester strain into Nutrient Broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Plate Incorporation:

-

To sterile tubes, add 0.1 mL of the overnight bacterial culture.

-

Add 0.1 mL of the test substance dilution or vehicle control (DMSO).

-

Add 0.5 mL of sterile phosphate buffer (for non-activation) or 0.5 mL of S9 mix (for metabolic activation).

-

Add 2.0 mL of molten top agar (kept at 45°C).

-

Vortex gently and pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Evaluation: Examine the plates for a dose-dependent reduction in the background lawn of bacterial growth, which indicates cytotoxicity. The highest concentration for the main experiment should show minimal to no toxicity.

Part 2: Main Mutagenicity Assay (Ames Test)

Workflow Visualization:

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. enamine.net [enamine.net]

- 10. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 11. droracle.ai [droracle.ai]

- 12. academic.oup.com [academic.oup.com]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Evaluating the Cytotoxicity of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole using the Resazurin Viability Assay

Introduction

The assessment of cell viability is a cornerstone of modern drug discovery and development, providing critical insights into the cytotoxic or cytostatic potential of novel chemical entities. Among the various methods available, the resazurin assay has emerged as a robust, sensitive, and reliable tool for quantifying metabolically active cells. This application note provides a detailed protocol and technical guidance for utilizing the resazurin assay to evaluate the effects of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, a nitroimidazole-based compound, on cellular viability.

Nitroimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial and potential anticancer properties. Understanding the precise impact of novel derivatives like 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole on cell health is paramount for their preclinical development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically sound methodology for this purpose.

Principle of the Resazurin Assay

The resazurin assay is a fluorometric/colorimetric method that leverages the metabolic activity of living cells. The key reagent, resazurin (also known as AlamarBlue®), is a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the highly fluorescent, pink-colored compound, resorufin. This conversion is directly proportional to the number of viable cells in the sample.